3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-sulfamoylphenethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-sulfamoylphenethyl)propanamide” is a complex organic molecule. Unfortunately, there is limited information available on this specific compound .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple rings and functional groups. The molecular formula is C12H12N2O4 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
The synthesis of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives showcases an innovative approach to constructing benzodiazepine frameworks. This method leverages a one-pot, three-(in situ five-) component condensation reaction, utilizing aromatic diamine, Meldrum’s acid, and an isocyanide. The process occurs at ambient temperature without the need for a catalyst, leading to high yields of the product. Such compounds are structurally related to known benzodiazepines like triflubazam and clobazam, which possess a wide range of biological activities. This synthesis technique underscores the potential for developing novel therapeutic agents within the benzodiazepine class, including those with applications in anxiolytics, antiarrhythmics, and HIV reverse transcriptase inhibition (Shaabani et al., 2009).
Biological Activities and Therapeutic Potential
Research into benzodiazepine derivatives, such as the exploration of novel benzodiazepines as analgesic modulators for the Transient Receptor Potential Vanilloid 1 (TRPV1), highlights the diverse therapeutic potential of these compounds. Derivatives designed and synthesized for this purpose have shown significant in vitro antagonistic activity against TRPV1, alongside analgesic and sedative activities in vivo. This indicates their potential utility in developing new analgesic drugs with improved solubility and pharmacokinetic profiles (Liu et al., 2018).
Drug Development Implications
The synthesis and pharmacological evaluation of novel benzodiazepine frameworks, such as tetrahydro[1,3]diazepino[1,2-a]benzimidazole derivatives, underscore the ongoing efforts to develop anxiolytic and analgesic agents. These compounds, obtained through strategic chemical synthesis, have been assessed for their anxiolytic properties using standard behavioral models. Their development is indicative of the potential to create more effective and selective treatments for anxiety and pain management, highlighting the role of complex benzodiazepine derivatives in advancing therapeutic options (Maltsev et al., 2021).
Propriétés
IUPAC Name |
3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5S/c21-30(28,29)14-7-5-13(6-8-14)11-12-22-18(25)10-9-17-20(27)23-16-4-2-1-3-15(16)19(26)24-17/h1-8,17H,9-12H2,(H,22,25)(H,23,27)(H,24,26)(H2,21,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKLBMFMLPNHGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.